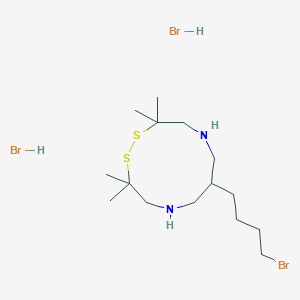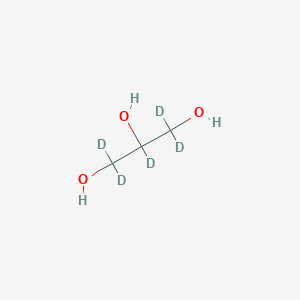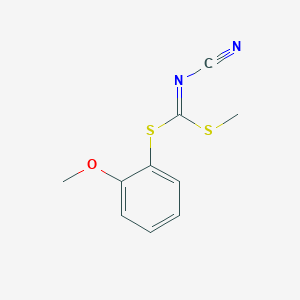
Frutinone A
Übersicht
Beschreibung
Frutinone A is a biologically active compound known for its potent inhibitory activity towards the CYP1A2 enzyme, an important target due to its role in metabolizing various xenobiotics and drugs . It is a natural product derived from antimicrobial herbal extracts and has garnered attention due to its significant biological activities.
Synthesis Analysis
The synthesis of this compound has been approached through different methodologies. One efficient method involves a three-step total synthesis with an overall yield of 44%, utilizing palladium-catalyzed C-H activation/carbonylation of 2-phenolchromones . Another approach for the synthesis of this compound and its derivatives uses tributylphosphine-catalyzed tandem acyl transfer-cyclization, which is both concise and step-economical . A third protocol employs inexpensive 2′-hydroxyacetophenone as a starting material, proceeding through a Baker–Venkataraman rearrangement and subsequent reactions to yield this compound with good efficiency and under mild, transition metal-free conditions .
Molecular Structure Analysis
The core structure of this compound is a chromone-annelated coumarin, which is a key feature for its biological activity . The molecular structure allows for facile substitutions, enabling the exploration of structure-activity relationships (SAR) for its derivatives . The synthetic routes developed for this compound take advantage of this structural aspect to produce various analogs with potential for increased potency or altered biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include palladium-catalyzed C-H carbonylation, tributylphosphine-catalyzed tandem acyl transfer-cyclization, and Baker–Venkataraman rearrangement . These reactions are pivotal in constructing the coumarin core and achieving the desired substitutions around the this compound structure. The methodologies developed provide a platform for rapid and efficient synthesis of this compound derivatives, which is crucial for SAR studies and potential pharmaceutical applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis methods suggest that the compound is amenable to various functional group substitutions, which can alter its physical and chemical properties . The ability to easily modify the core structure of this compound is significant for optimizing its pharmacological profile, including solubility, stability, and bioavailability.
Relevant Case Studies
The inhibitory activity of synthesized this compound derivatives was determined for the CYP1A2 enzyme, with ten compounds exhibiting nanomolar inhibitory activity . This highlights the potential of this compound as a lead compound for the development of new inhibitors of the CYP1A2 enzyme. However, no specific case studies involving clinical trials or in vivo applications were provided in the papers.
Wissenschaftliche Forschungsanwendungen
Inhibition of CYP1A2 Enzyme
Frutinone A, extracted from Polygala Fruticosa, demonstrates notable antibacterial and antifungal properties. A study focused on its metabolism reveals this compound as a potent inhibitor of the CYP1A2 enzyme. This inhibition suggests potential drug-herb interaction risks in the use of herbal extracts containing this compound (Thelingwani et al., 2012).
Synthesis and Derivative Studies
Efficient synthesis techniques for this compound have been developed, providing a basis for exploring its structure-activity relationships (SAR). These methodologies enable the rapid creation of this compound derivatives, allowing for extensive research into their inhibitory activities, particularly towards the CYP1A2 enzyme (Shin et al., 2015).
Natural Occurrence and Antifungal Activity
This compound, identified as a chromonocoumarin, is naturally found in Polygala fruticosa. It exhibits strong fungicidal activity, particularly against Cladosporium cucumerinum, indicating its potential as a natural antifungal agent (Paolo et al., 1989).
Therapeutic Potential in Diabetes Treatment
A separate study, although not directly on this compound, investigates 5,7-dihydroxy-6-geranylflavanone (DGF) from Amorpha fruticosa, indicating the potential of compounds from this genus in treating metabolic disorders like type 2 diabetes (Lee et al., 2016).
Antineoplastic Effects
Fruticuline A, a compound structurally similar to this compound, exhibits multiple antineoplastic mechanisms in vitro and in vivo, indicating the potential of this compound-like compounds in cancer treatment (Corso et al., 2020).
Wirkmechanismus
Target of Action
Frutinone A, a natural product found in Polygala plants , primarily targets the Cytochrome P450 1A2 (CYP1A2) enzyme . CYP1A2 is a key enzyme involved in the metabolism of xenobiotics and endogenous compounds. It plays a crucial role in the detoxification of harmful substances and the activation of procarcinogens.
Mode of Action
This compound exhibits potent inhibitory activity towards the CYP1A2 enzyme
Result of Action
The primary molecular effect of this compound is the inhibition of CYP1A2, which can lead to altered drug metabolism. This can result in increased concentrations of certain drugs in the body, potentially enhancing their therapeutic effects or increasing their toxicity. Additionally, this compound has been reported to exhibit strong fungicidal activity against Cladosporium cucumerinum .
Safety and Hazards
Eigenschaften
IUPAC Name |
chromeno[4,3-b]chromene-6,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWULRHBGYKEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331693 | |
| Record name | Frutinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38210-27-4 | |
| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frutinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Frutinone A and where is it found?
A1: this compound is a naturally occurring chromonocoumarin, specifically a 6H, 7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione. It was first isolated from the leaves and root bark of Polygala fruticosa Berg. []. Further research has identified this compound in other Polygala species, including P. gazensis and P. teretifolia [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H10O5 and a molecular weight of 306.27 g/mol. [, ]
Q3: What are the notable biological activities of this compound?
A3: this compound exhibits several biological activities: * Potent CYP1A2 Inhibition: this compound acts as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, demonstrating mixed and competitive inhibition in vitro [, ].* Antifungal Activity: Studies have shown this compound to possess antifungal properties against Cladosporium cucumerinum and Candida albicans [, ].
Q4: How does this compound interact with CYP1A2?
A4: Research suggests this compound interacts with CYP1A2 through reversible binding, exhibiting both mixed (Ki = 0.48 µM) and competitive (Ki = 0.31 µM) inhibition, depending on the substrate used []. Docking simulations have proposed two potential binding sites within the CYP1A2 enzyme, one for inhibitors and one for substrates, suggesting a complex interaction mechanism [].
Q5: What is the significance of this compound's CYP1A2 inhibitory activity?
A5: The potent inhibition of CYP1A2 by this compound raises concerns about potential drug-herb interactions. As CYP1A2 plays a crucial role in the metabolism of various drugs, the presence of this compound in herbal extracts from P. fruticosa could significantly alter drug pharmacokinetics, leading to unexpected effects [].
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A6: Yes, researchers have explored SAR by synthesizing this compound derivatives and evaluating their inhibitory activity against CYP1A2. These studies revealed that modifications around the this compound core can significantly impact its potency, with some derivatives exhibiting nanomolar IC50 values against CYP1A2 [].
Q7: What synthetic routes are available for this compound?
A7: Several synthetic approaches have been developed for this compound, including:* Three-Step Synthesis from 2′-Hydroxyacetophenone: This protocol utilizes inexpensive starting materials and involves a Baker-Venkataraman rearrangement followed by intramolecular nucleophilic substitution [].* PhIO-Mediated Dehydrogenation: This method constructs the chromone skeleton via dehydrogenation of chromanones and has been successfully applied to the synthesis of this compound [].* Palladium-Catalyzed C-H Activation/Carbonylation: This approach utilizes palladium catalysis to construct the chromone-annelated coumarin core, allowing for facile substitutions and SAR exploration [].* Tributylphosphine-Catalyzed Tandem Acyl Transfer-Cyclization: This method employs a Lewis-base catalyzed reaction to efficiently synthesize this compound and its derivatives [, ].
Q8: Has this compound been investigated for its potential in treating diabetic cardiomyopathy?
A8: Yes, a network pharmacology study explored the therapeutic potential of this compound, alongside other compounds, for treating diabetic cardiomyopathy. The study suggests this compound might act on targets like ADRB2, contributing to the regulation of pathways like Adrenergic signaling in cardiomyocytes [].
Q9: What is the potential role of this compound in ginseng's immunomodulatory effects?
A9: Research indicates that this compound, as a constituent of ginseng, may play a role in the herb's immunomodulatory activities, specifically influencing macrophage function. This effect might be linked to the regulation of glutathione and choline metabolism, potentially influencing macrophage polarization towards the M2 phenotype [].
Q10: Are there any computational studies investigating this compound?
A10: Yes, molecular docking studies have been employed to investigate the interactions of this compound with various targets, including those involved in diabetic cardiomyopathy [] and cancer []. These simulations provide insights into the binding affinities and potential mechanisms of action of this compound.
Q11: What is the antioxidant activity of this compound?
A11: this compound, possessing isolated phenolic groups, exhibits moderate antioxidant activity. Cyclic voltammetry studies revealed an oxidation potential between 0.45 and 0.8 V, and it demonstrated some protective effects against lipid peroxidation and AAPH-mediated oxidation of serum albumin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




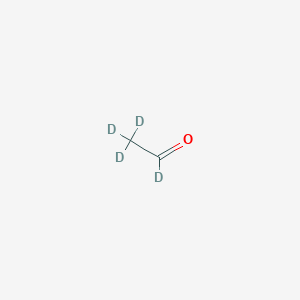
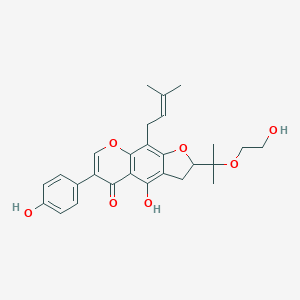
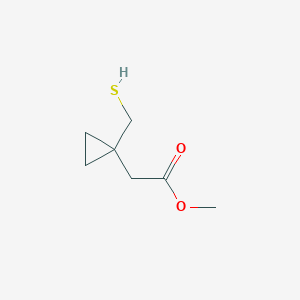

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
